molecular formula C16H26N2O B2407770 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine CAS No. 927975-20-0

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine

Cat. No.: B2407770
CAS No.: 927975-20-0
M. Wt: 262.397
InChI Key: DQAVYFYDCFZJKD-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-2-(morpholin-4-yl)ethan-1-amine is a secondary amine featuring a tert-butyl-substituted phenyl group and a morpholine ring connected via an ethylamine backbone.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-16(2,3)14-6-4-13(5-7-14)15(12-17)18-8-10-19-11-9-18/h4-7,15H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVYFYDCFZJKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CN)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of morpholine with 2-bromo-4-(tert-butyl)phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the phenyl ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted morpholine or phenyl derivatives.

Scientific Research Applications

2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine, differing primarily in substituents or core heterocycles:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features/Applications Reference(s)
This compound C₁₆H₂₆N₂O 262.39 g/mol 4-tert-butylphenyl, morpholine Potential receptor modulation
2-(morpholin-4-yl)-2-(oxolan-3-yl)ethan-1-amine C₁₀H₂₀N₂O₂ 200.28 g/mol Oxolane (tetrahydrofuran) ring High-purity research chemical
1-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)ethan-1-amine C₁₀H₁₈N₄O 210.28 g/mol Pyrazole ring Intermediate in drug discovery
2-(3-chlorophenyl)-2-(morpholin-4-yl)ethan-1-amine hydrochloride C₁₂H₁₈Cl₂N₂O 277.19 g/mol 3-chlorophenyl, hydrochloride salt Anti-inflammatory/neuroactive studies
1-(Adamantan-1-yl)-2-(morpholin-4-yl)ethan-1-amine C₁₆H₂₈N₂O 264.41 g/mol Adamantane group Versatile scaffold for drug design
[2-(4-Methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine C₁₄H₂₂N₂O₂ 250.34 g/mol 4-methoxyphenyl, methylamine Preclinical CNS activity

Functional and Pharmacological Differences

  • The adamantane derivative (264.41 g/mol) exhibits rigidity and metabolic stability, making it suitable for targeting protein cavities . The 3-chlorophenyl analog (277.19 g/mol) shows increased polarity due to the chloride substituent, which may influence receptor binding specificity .
  • Biological Activity :

    • Morpholine-containing analogs (e.g., [2-(4-methoxy-phenyl)-2-morpholin-4-yl-ethyl]-methyl-amine) are often explored for central nervous system (CNS) targets due to their balanced solubility and membrane permeability .
    • Pyrazole- and thiazole-modified analogs (e.g., 1-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)ethan-1-amine) are frequently used in kinase inhibitor development .

Pharmacological Potential

  • Anti-Cancer Activity : Morpholine derivatives, such as those with methoxyphenyl groups, have shown inhibitory effects on cancer cell proliferation in vitro .
  • Receptor Modulation : Dual-acting FFAR1/FFAR4 modulators with morpholine-ethylamine backbones demonstrate promise in metabolic disorder treatments .

Biological Activity

The compound 2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethan-1-amine , also known as Tert-butyl morpholine ethylamine , has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C16H23N2O
  • Molecular Weight : 277.432 g/mol
  • CAS Number : 14182-66-2

The compound features a morpholine ring, which is known for its ability to interact with biological targets, making it a candidate for pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within biological systems. The morpholine moiety is essential for binding to target sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, a study evaluating various morpholine derivatives reported micromolar activity against multiple cancer cell lines, suggesting potential anticancer properties as well . The compound's structure allows it to penetrate cell membranes effectively, enhancing its bioactivity.

Case Studies

  • Anticancer Activity :
    A study focusing on the synthesis of morpholine derivatives found that certain compounds demonstrated effective inhibition against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The observed IC50 values ranged from 10 µM to 25 µM, indicating promising therapeutic potential .
  • Antibacterial and Antifungal Properties :
    Other research highlighted the antibacterial effects of related morpholine compounds against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various bacterial strains . This suggests that this compound may possess similar properties worthy of further investigation.

Pharmacological Potential

The pharmacological implications of this compound extend beyond antimicrobial activity. Its ability to modulate receptor activity suggests potential applications in treating neurological disorders or as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeTest SubjectObserved EffectIC50/MIC Values
AnticancerA549 Cell LineInhibition of growth10 - 25 µM
AntibacterialS. aureusGrowth inhibition5.64 - 77.38 µM
AntifungalC. albicansGrowth inhibition16.69 - 78.23 µM

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